Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate

Synthetic Chemistry Medicinal Chemistry Cross-Coupling Reactions

Researchers optimizing SAR by parallel synthesis often encounter inconsistent cross-coupling yields across halogenated oxadiazole building blocks. Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate (CAS 121562-09-2) addresses this with quantifiably superior reactivity. • Suzuki-Miyaura yields up to 92% with RuPhos Pd G4, outperforming 3-chloro and 3-iodo analogs in selectivity and efficiency. • 1,2,4-Oxadiazole core provides ~1 log unit higher lipophilicity vs. the 1,3,4-isomer, enhancing CNS permeability and drug-like properties. • Consistent 97% purity; white solid; store at 0-8°C under inert atmosphere.

Molecular Formula C5H5BrN2O3
Molecular Weight 221.01 g/mol
CAS No. 121562-09-2
Cat. No. B047512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-1,2,4-oxadiazole-5-carboxylate
CAS121562-09-2
Molecular FormulaC5H5BrN2O3
Molecular Weight221.01 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NO1)Br
InChIInChI=1S/C5H5BrN2O3/c1-2-10-4(9)3-7-5(6)8-11-3/h2H2,1H3
InChIKeySVPHHQVOADRTJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate Specifications


Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate (CAS 121562-09-2) is a heterocyclic building block characterized by a 1,2,4-oxadiazole core substituted with a bromine atom at the 3-position and an ethyl ester at the 5-position . It possesses a molecular weight of 221.01 g/mol, a predicted density of 1.709±0.06 g/cm³, and a predicted boiling point of 276.6±23.0 °C . This compound serves as a versatile intermediate for the synthesis of bioactive molecules and advanced materials, with its reactivity profile largely defined by the presence of the bromine atom, which facilitates transition metal-catalyzed cross-coupling reactions .

Why Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate Cannot Be Substituted


Direct substitution of ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate with other oxadiazole derivatives (e.g., different halogen, ester, or regioisomer) introduces quantifiable changes in reactivity, lipophilicity, and metabolic stability that can significantly alter synthetic outcomes and biological profiles [1]. The 1,2,4-oxadiazole regioisomer exhibits higher lipophilicity (log D) by an order of magnitude compared to its 1,3,4-oxadiazole counterpart, which directly impacts membrane permeability and drug-like properties [2]. Furthermore, the 3-bromo substituent offers a unique and often superior reactivity profile in palladium-catalyzed cross-coupling reactions relative to chloro- or iodo-analogs, affecting reaction yields and selectivity [3]. The evidence detailed in Section 3 quantifies these critical differentiators, demonstrating why generic substitution without empirical validation can compromise research integrity.

Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate: Quantitative Comparative Evidence


Suzuki-Miyaura Cross-Coupling Reactivity

The 3-bromo substituent on the 1,2,4-oxadiazole core enables highly efficient Suzuki-Miyaura cross-coupling. Using the RuPhos Pd G4 catalytic system, 1,2,4-oxadiazole bromides, such as ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate, achieve coupling yields of up to 92% under optimized conditions [1]. In contrast, the same methodology applied to 1,2,4-oxadiazole chlorides typically results in significantly lower yields (often <20%) and requires harsher conditions or specialized catalysts [2].

Synthetic Chemistry Medicinal Chemistry Cross-Coupling Reactions

Lipophilicity vs. 3-Chloro Analog

The predicted LogP for ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate is 1.54 . In comparison, the 3-chloro analog (ethyl 3-chloro-1,2,4-oxadiazole-5-carboxylate) has a predicted LogP of 0.8997 . This represents an approximate 70% increase in lipophilicity for the bromo-derivative, which can significantly impact membrane permeability and protein binding.

ADME Drug Discovery Physicochemical Profiling

Boiling Point and Density vs. Chloro Analog

The presence of bromine versus chlorine on the oxadiazole ring results in distinct physical properties that impact handling and purification. Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate has a predicted boiling point of 276.6±23.0 °C and a density of 1.709±0.06 g/cm³ . While exact experimental data for the 3-chloro analog are less consistently reported, its molecular weight is 176.56 g/mol, and it is expected to have a lower boiling point and density based on halogen trends .

Process Chemistry Purification Physical Properties

Regioisomeric Lipophilicity: 1,2,4- vs. 1,3,4-Oxadiazole

A systematic analysis of matched molecular pairs within the AstraZeneca compound collection revealed that the 1,2,4-oxadiazole regioisomer exhibits an order of magnitude higher lipophilicity (log D) compared to its 1,3,4-oxadiazole counterpart [1]. Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate, as a 1,2,4-oxadiazole derivative, inherits this inherent lipophilicity advantage, which is critical for tuning the ADME profile of drug candidates.

Bioisosterism Medicinal Chemistry Drug Design

Metabolic Stability and hERG Inhibition: 1,2,4- vs. 1,3,4-Oxadiazole

In addition to lipophilicity, the same AstraZeneca study identified significant differences in metabolic stability and hERG inhibition between the 1,2,4- and 1,3,4-oxadiazole regioisomers [1]. While the 1,3,4-isomer generally shows more favorable profiles in these specific assays, the 1,2,4-oxadiazole core, as found in ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate, may be intentionally selected for its distinct pharmacological profile, such as when rapid metabolism is desired or when the target is not susceptible to hERG liabilities.

ADME-Tox Drug Safety Medicinal Chemistry

Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate: Optimal Use Cases


High-Throughput Suzuki-Miyaura Library Synthesis

Given the high efficiency of the 3-bromo substituent in Suzuki-Miyaura couplings (yields up to 92% with RuPhos Pd G4) [1], this compound is optimally employed as a core building block in the parallel synthesis of diverse compound libraries. Its superior reactivity compared to the 3-chloro analog minimizes the need for reaction optimization and purification, accelerating the generation of structure-activity relationship (SAR) data in medicinal chemistry programs.

CNS-Penetrant Probe Design

The predicted LogP of 1.54 for ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate, combined with the intrinsic ~1 log unit higher lipophilicity of the 1,2,4-oxadiazole core versus the 1,3,4-isomer [2], makes this compound a strategic choice for designing central nervous system (CNS)-targeted probes. The increased lipophilicity correlates with enhanced blood-brain barrier penetration, a critical requirement for CNS drug discovery projects.

Agrochemical Lead Optimization

The 1,2,4-oxadiazole motif is a validated bioisostere of amides and esters and is prevalent in modern agrochemicals, including insecticides [3]. Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate serves as a key intermediate for introducing this privileged scaffold into novel agrochemical candidates, where its specific physicochemical and reactivity profile can be exploited to optimize potency, field stability, and environmental fate.

Advanced Intermediate Synthesis

The higher boiling point (276.6±23.0 °C) and density (1.709±0.06 g/cm³) of the bromo-derivative, compared to its 3-chloro analog , offer practical advantages in process chemistry. For example, in large-scale reactions where product isolation relies on distillation or extraction, these distinct physical properties can simplify purification workflows and improve overall process robustness, justifying its selection over other halogenated oxadiazole esters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.